potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2866316-85-8
VCID: VC20443704
InChI: InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H10KNO2
Molecular Weight: 191.27 g/mol

potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

CAS No.: 2866316-85-8

Cat. No.: VC20443704

Molecular Formula: C8H10KNO2

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate - 2866316-85-8

Specification

CAS No. 2866316-85-8
Molecular Formula C8H10KNO2
Molecular Weight 191.27 g/mol
IUPAC Name potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
Standard InChI InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1
Standard InChI Key MDMVUJJVWAQMAP-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(N1)C)CC(=O)[O-].[K+]

Introduction

Structural Characteristics

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate consists of a pyrrole ring substituted with methyl groups at positions 2 and 5, linked to an acetate group at position 3. The potassium ion stabilizes the carboxylate anion, forming a salt. Key structural details include:

  • Molecular Formula: C₈H₁₀KNO₂

  • SMILES: CC1=CC(=C(N1)C)CC(=O)[O-].[K+]

  • InChIKey: MDMVUJJVWAQMAP-UHFFFAOYSA-M

  • IUPAC Name: potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

The pyrrole ring’s aromaticity and electron-rich nature influence the compound’s reactivity, while the acetate group enhances solubility in polar solvents.

Synthesis and Preparation

The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate likely involves neutralizing the parent acid, 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, with potassium hydroxide. The reaction proceeds as follows:

C8H11NO2+KOHC8H10KNO2+H2O\text{C}_8\text{H}_{11}\text{NO}_2 + \text{KOH} \rightarrow \text{C}_8\text{H}_{10}\text{KNO}_2 + \text{H}_2\text{O}

This method mirrors standard salt-forming reactions for carboxylic acids. Industrial-scale production would prioritize optimizing reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity.

Physicochemical Properties

The compound’s properties are critical for its handling and application in research:

PropertyValueSource
Molecular Weight191.27 g/mol
CAS Number2866316-85-8
Predicted LogPNot reported
SolubilityLikely polar-solvent soluble

The absence of experimental LogP or solubility data highlights gaps in current characterization efforts.

Predicted Collision Cross-Section (CCS) Analysis

Collision cross-section values, predicted via computational models, offer insights into the compound’s behavior in mass spectrometry. Data for the parent acid, 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, include:

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺154.08626132.7
[M+Na]⁺176.06820142.9
[M-H]⁻152.07170131.8

These CCS values reflect the ion’s size and shape, aiding in its identification during metabolomic or proteomic analyses . The potassium adduct’s CCS remains uncharacterized but would differ due to the ion’s larger atomic radius.

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